3-Cyanobenzaldehyde oxime
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Overview
Description
3-Cyanobenzaldehyde oxime is an organic compound with the molecular formula C8H6N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a cyano group (-CN) and an oxime group (-C=N-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobenzaldehyde oxime can be synthesized through the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of high-boiling nitrites and macromolecular alcohols to optimize the reaction conditions and improve safety. This approach minimizes the production of hazardous by-products and enhances the overall yield of the desired oxime .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The oxime can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted oxime derivatives
Scientific Research Applications
3-Cyanobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-cyanobenzaldehyde oxime involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The oxime group (-C=N-OH) can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the cyano group.
4-Cyanobenzaldehyde oxime: Similar structure but with the cyano group in the para position.
2-Cyanobenzaldehyde oxime: Similar structure but with the cyano group in the ortho position.
Uniqueness: The position of the cyano group in the meta position influences its chemical behavior and interactions compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNUNWWXGAFNC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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